Bis((3-(aminoiminomethyl)phenyl)methylene)carbonimidic dihydrazide trihydrochloride
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Overview
Description
CGP-40215A is a small molecule drug initially developed by Novartis AG. It is known for its role as an inhibitor of S-adenosylmethionine decarboxylase 1 (SAMDC), an enzyme involved in the polyamine biosynthesis pathway. This compound has shown potential in treating various infectious diseases, including bacterial infections, Pneumocystis infections, and trypanosomiasis .
Preparation Methods
The synthesis of CGP-40215A involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of amidine groups via nucleophilic substitution reactions.
Step 3: Purification and crystallization to obtain the final product in its pure form.
Industrial production methods for CGP-40215A would involve scaling up these synthetic steps, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
CGP-40215A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGP-40215A has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting SAMDC, affecting polyamine biosynthesis, and its impact on cellular functions.
Medicine: Explored for its potential in treating infectious diseases such as trypanosomiasis and Pneumocystis infections.
Industry: Potential applications in developing new therapeutic agents targeting polyamine biosynthesis.
Mechanism of Action
The primary mechanism of action of CGP-40215A involves the inhibition of S-adenosylmethionine decarboxylase 1 (SAMDC). By inhibiting this enzyme, CGP-40215A disrupts the polyamine biosynthesis pathway, leading to reduced levels of polyamines such as spermidine and spermine. This disruption affects cellular functions, particularly in rapidly dividing cells, making it effective against certain infectious agents .
Comparison with Similar Compounds
Berenil: A para-substituted diamidine known for its activity against trypanosomiasis.
Furamidine: Another para-substituted diamidine with similar DNA-binding properties.
Pentamidine: A diamidine used to treat Pneumocystis pneumonia and other infections.
CGP-40215A’s unique structure and binding properties make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
126534-93-8 |
---|---|
Molecular Formula |
C17H22Cl3N9 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
3-[(E)-[[(E)-N'-[(E)-(3-carbamimidoylphenyl)methylideneamino]carbamimidoyl]hydrazinylidene]methyl]benzenecarboximidamide;trihydrochloride |
InChI |
InChI=1S/C17H19N9.3ClH/c18-15(19)13-5-1-3-11(7-13)9-23-25-17(22)26-24-10-12-4-2-6-14(8-12)16(20)21;;;/h1-10H,(H3,18,19)(H3,20,21)(H3,22,25,26);3*1H/b23-9+,24-10+;;; |
InChI Key |
OTMBXWAKBWGKPN-VOTJPXFPSA-N |
SMILES |
C1=CC(=CC(=C1)C(=N)N)C=NNC(=NN=CC2=CC(=CC=C2)C(=N)N)N.Cl.Cl.Cl |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=N)N)/C=N/N/C(=N/N=C/C2=CC(=CC=C2)C(=N)N)/N.Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)C=NNC(=NN=CC2=CC(=CC=C2)C(=N)N)N.Cl.Cl.Cl |
Synonyms |
is((3-(aminoiminomethyl)phenyl)methylene)carbonimidic dihydrazide trihydrochloride CGP 40215 CGP 40215A CGP-40-215 CGP-40215 CGP-40215A CGP40215 |
Origin of Product |
United States |
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